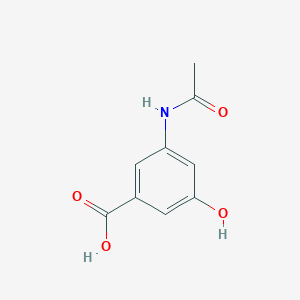

3-Acetamido-5-hydroxybenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-2-6(9(13)14)3-8(12)4-7/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODIZPWEHTVDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetamido 5 Hydroxybenzoic Acid

Absorption and Distribution

While its precursor, 5-ASA, is formulated for limited systemic absorption to maximize local colonic action, the portion that is absorbed is rapidly acetylated in the gut wall and liver to form 3-Acetamido-5-hydroxybenzoic Acid. chemicalbook.comnih.gov This metabolite is readily detected in the plasma. chemicalbook.comnih.gov Compared to 5-ASA's plasma protein binding of approximately 43%, this compound is more extensively bound, at about 78%. drugbank.com It also has a notably longer apparent elimination half-life than its parent compound. chemicalbook.com

Biotransformation Reactions

Current research indicates that this compound is a stable and major end-product of 5-ASA metabolism.

There is no significant evidence to suggest that this compound undergoes further Phase I metabolic reactions, such as oxidation, reduction, or hydrolysis. It is widely considered to be a therapeutically inert metabolite. chemicalbook.com

The formation of this compound is itself a Phase II acetylation reaction. The compound does not appear to undergo further Phase II conjugation reactions. It is primarily prepared for elimination following its synthesis from 5-ASA.

Excretion Pathways

This compound is eliminated from the body through both renal and fecal routes.

Urinary Excretion : The systemically absorbed and formed metabolite is excreted mainly in the urine. chemicalbook.comdrugbank.com This elimination is an active process involving tubular secretion. chemicalbook.com Studies quantifying urinary recovery show that it is the predominant compound found in urine following oral 5-ASA administration. fda.govnih.gov For instance, after a single oral dose of mesalamine, approximately 30% of the dose was excreted in the urine as Ac-5-ASA, compared to only 2% as the unchanged parent drug. fda.gov

Fecal Excretion : A substantial amount of 5-ASA is not absorbed systemically and is either excreted unchanged or metabolized to this compound by colonic bacteria before being eliminated in the feces. nih.gov Fecal recovery of total aminosalicylates (both 5-ASA and Ac-5-ASA) can range from 20% to nearly 60%, depending on the specific drug formulation. nih.gov

| Pharmacokinetic Parameter | 5-aminosalicylic acid (5-ASA) | This compound (Ac-5-ASA) |

| Plasma Protein Binding | ~43% drugbank.com | ~78% drugbank.com |

| Metabolism | Acetylated to Ac-5-ASA chemicalbook.comnih.gov | Considered a stable, terminal metabolite chemicalbook.com |

| Primary Excretion Route (Absorbed) | Renal (mostly as Ac-5-ASA) chemicalbook.comdrugbank.com | Renal chemicalbook.comdrugbank.com |

| Primary Excretion Route (Unabsorbed) | Fecal nih.gov | Fecal nih.gov |

| Urinary Excretion | Low levels as parent drug fda.gov | Major urinary metabolite fda.govnih.gov |

Mechanistic Investigations at the Molecular and Subcellular Level

Elucidation of Molecular Interaction Profiles

Understanding how 3-Acetamido-5-hydroxybenzoic acid interacts with biological macromolecules is fundamental to characterizing its function. This section explores direct experimental evidence of its binding to enzymes and its potential interactions with cellular receptors.

Enzyme Binding and Inhibition Studies

Research into hydroxybenzoic acid derivatives has identified them as a promising scaffold for enzyme inhibition. Studies have particularly focused on their effects on sirtuins and acetylcholinesterase.

One study identified a 2-hydroxybenzoic acid derivative (compound 11) as a novel, selective inhibitor of SIRT5, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacylase involved in metabolic regulation. nih.gov This hit compound demonstrated an IC₅₀ value of 26.4 ± 0.8 μM against SIRT5 and exhibited high selectivity over other sirtuins like SIRT1, SIRT2, and SIRT3. nih.gov Structure-activity relationship (SAR) analysis within this study revealed that the position of the acetamido group is crucial for inhibitory activity. While the para-substituted analog showed potent inhibition, moving the acetamido group to the meta-position, as in this compound, resulted in a decrease in inhibitory activity against SIRT5. nih.gov The core 2-hydroxybenzoic acid moiety was determined to be essential for maintaining this inhibitory action. nih.gov

In the context of another enzyme class, studies on various hydroxybenzoic acid isomers as acetylcholinesterase (AChE) inhibitors have shown that the substitution pattern significantly influences the nature of the interaction. nih.gov For instance, 3-hydroxybenzoic acid was found to interact with AChE primarily through hydrogen bonds, whereas other isomers favored hydrophobic interactions. nih.gov This suggests that the hydroxyl group's position in this compound may similarly direct its binding towards interactions reliant on hydrogen bonding within an enzyme's active site. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | The para-substituted acetamido analog is a moderate inhibitor (IC₅₀ = 26.4 ± 0.8 μM for parent compound). The meta-substituted isomer (this compound) shows decreased activity. | nih.gov |

| Hydroxybenzoic Acid Isomers | Acetylcholinesterase (AChE) | The 3-hydroxy isomer interacts mainly via hydrogen bonds, unlike other isomers that favor hydrophobic interactions. | nih.gov |

Receptor Interaction Analysis

While specific studies detailing the binding of this compound to particular receptors are limited, the principles derived from enzyme inhibition studies offer a foundational understanding of its potential interaction profile. The molecular characteristics of the compound—namely its carboxylate, hydroxyl, and acetamido groups—are primed to engage in specific, non-covalent interactions that are hallmarks of ligand-receptor binding.

Computational and SAR studies on related structures provide a framework for predicting these interactions. For example, research on derivatives of phenoxyalkyl-1,3,5-triazine as ligands for the 5-HT₆ serotonin (B10506) receptor utilized docking-supported SAR analysis to guide the design of potent agents. nih.gov This approach highlights how computational methods can be used to explore and rationalize receptor affinity at a molecular level. nih.gov The interactions observed in enzyme studies, such as the formation of salt bridges by the carboxylate group and hydrogen bonds by the hydroxyl and acetyl groups, are fundamental interactions that would also govern the compound's binding affinity and specificity for a given receptor pocket. nih.gov

Computational Modeling and Simulation Studies

In silico methods are indispensable for rationalizing experimental findings and predicting the behavior of molecules like this compound. Molecular docking, quantum chemical calculations, and computational SAR studies provide a detailed picture of its interactions and reactivity.

Molecular Docking Assessments of Target Ligand Interactions

Molecular docking simulations have been instrumental in visualizing the binding modes of hydroxybenzoic acid derivatives within enzyme active sites. For the SIRT5 inhibitor (compound 11), docking studies predicted a precise set of interactions:

The carboxylate group forms a bidentate salt bridge with Arginine 105 (Arg105) and a hydrogen bond with Tyrosine 102 (Tyr102). nih.gov

The hydroxyl group forms a hydrogen bond with Valine 221 (Val221). nih.gov

The acetyl carbonyl group engages in a hydrogen bond with Tyrosine 255 (Tyr255). nih.gov

The phenyl ring establishes pi-pi interactions with Phenylalanine 223 (Phe223) and Tyrosine 255 (Tyr255). nih.gov

These detailed docking poses explain the necessity of the 2-hydroxybenzoic acid moiety for potent inhibition and provide a structural basis for the observed decrease in activity when the acetamido group is moved to the meta position. nih.gov Further, docking studies on an isomeric compound, 5-acetamido-2-hydroxy benzoic acid, have analyzed its binding affinity with cyclooxygenase 2 (COX-2) receptors, demonstrating the utility of this approach across different targets. mdpi.com

| Target | Compound Scaffold | Predicted Molecular Interactions | Reference |

|---|---|---|---|

| SIRT5 | 2-Hydroxybenzoic Acid | Carboxylate: Salt bridge with Arg105, H-bond with Tyr102. Hydroxyl: H-bond with Val221. Acetyl: H-bond with Tyr255. Phenyl Ring: Pi-pi stacking with Phe223, Tyr255. | nih.gov |

| COX-2 | 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Analysis of binding affinity with Mus musculus and Homo sapiens COX-2 receptors. | mdpi.com |

| SARS-CoV-2 Proteins | 4-Acetamido-3-nitrobenzoic Acid | Docking performed against spike protein, ACE2 receptor binding domain, and main protease. | nih.gov |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to explore the intrinsic electronic properties and reactivity of molecules. While specific DFT studies on this compound are not widely published, research on analogous structures provides a clear indication of the insights that can be gained.

For instance, a study on 5-chloro-2-hydroxybenzoic acid used DFT and ab initio methods to perform a complete vibrational analysis and investigate the effects of intramolecular hydrogen bonding. nih.gov Such calculations confirmed the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the carboxylic acid, which forms a stable six-membered ring and influences the molecule's electronic resonance. nih.gov Similar analyses on 4-Acetamido-3-nitrobenzoic acid have been used to explore structural and chemical-reactive parameters. nih.gov Using principles like Koopman's theorem, these studies can calculate global reactivity descriptors that predict the molecule's behavior in chemical reactions. mdpi.comresearchgate.net

| Computational Method | Analyzed Compound | Key Parameters Investigated | Reference |

|---|---|---|---|

| DFT and Ab Initio | 5-chloro-2-hydroxybenzoic acid | Vibrational frequencies, effects of substituents, intramolecular hydrogen bonding. | nih.gov |

| DFT | 4-Acetamido-3-nitrobenzoic acid | Structural parameters, chemical-reactive parameters. | nih.gov |

| DFT (Koopman's Theorem) | Benzoic Acid Derivatives | Chemical hardness, chemical softness, electronegativity. | mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational SAR studies integrate experimental data with molecular modeling to build predictive models of biological activity. The investigation of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors is a prime example of this approach. nih.gov

The study systematically synthesized a series of analogs with functional groups at different positions on the phenyl ring to probe the SAR. nih.gov The results clearly demonstrated that substitution at the para-position is preferred for SIRT5 inhibition. nih.gov The finding that moving the acetamido group to the meta-position (as in this compound) or the ortho-position diminishes inhibitory activity is a critical SAR insight derived from this computational and synthetic effort. nih.gov

Similarly, in a different chemical series, SAR studies on 5-acetamido-2-hydroxy benzoic acid derivatives explored how modifying the acetamide (B32628) group itself (e.g., replacing a methyl with a phenyl or benzyl (B1604629) group) could enhance selectivity for the COX-2 enzyme. mdpi.com These examples underscore the power of computational SAR in guiding lead optimization and rational drug design. nih.govmdpi.com

| Compound Series | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Hydroxybenzoic Acid Derivatives | SIRT5 | Substitution at the para-position of the phenyl ring is preferred. Meta- and ortho-acetamido substitution decreases inhibitory activity. | nih.gov |

| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | COX-2 | Increasing the size of the N-acyl group (e.g., to phenyl or benzyl) aims to increase selectivity over COX-1. | mdpi.com |

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 3 Acetamido 5 Hydroxybenzoic Acid

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural characterization of 3-Acetamido-5-hydroxybenzoic acid, offering insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as distinct signals in the downfield region. The exact chemical shifts are influenced by the electronic effects of the acetamido, hydroxyl, and carboxylic acid groups. The amide proton (NH) of the acetamido group and the hydroxyl (OH) and carboxylic acid (COOH) protons are also observable, though their signals can be broad and may exchange with deuterium (B1214612) when a deuterated solvent like DMSO-d₆ is used. The methyl protons of the acetamido group will appear as a sharp singlet in the upfield region. For comparison, in 3-acetamidobenzoic acid, a related compound lacking the C5-hydroxyl group, the aromatic protons appear at specific chemical shifts, and the methyl protons of the acetamido group are also observed as a singlet. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the carboxylic acid carbon, the carbonyl carbon of the acetamido group, the aromatic carbons, and the methyl carbon of the acetamido group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring. For instance, the carbon atoms attached to the electron-withdrawing acetamido and carboxylic acid groups, as well as the electron-donating hydroxyl group, will have characteristic chemical shifts. Data for related compounds like 3-hydroxybenzoic acid and its derivatives show typical chemical shift ranges for these functionalities. np-mrd.orgrasayanjournal.co.in

A hypothetical ¹H and ¹³C NMR data table for this compound, based on the analysis of related structures, is presented below.

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~10.0-13.0 (br s, 1H) | -COOH |

| ~9.5-10.5 (br s, 1H) | -OH |

| ~9.0-10.0 (br s, 1H) | -NH |

| ~7.5-8.0 (m, 3H) | Ar-H |

| ~2.1 (s, 3H) | -COCH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the N-H stretching of the amide. The phenolic O-H stretch will also appear in this region. The C=O stretching vibration of the carboxylic acid will be observed around 1700 cm⁻¹, while the amide I band (C=O stretch) will appear around 1650 cm⁻¹. The aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. The IR spectrum of the related 3-hydroxybenzoic acid shows characteristic absorptions for the hydroxyl and carboxylic acid groups. nist.gov

Key IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| O-H (Phenol) | 3200-3600 (broad) |

| N-H (Amide) | 3100-3500 |

| C=O (Carboxylic acid) | 1680-1710 |

| C=O (Amide I) | 1630-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* electronic transitions within the benzene ring and the carbonyl groups. The position and intensity of these bands are influenced by the substituents on the ring. The spectrum of 3-aminobenzoic acid, a related compound, shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Similarly, 3,5-dihydroxybenzoic acid also exhibits characteristic UV absorption. sielc.com The exact λmax values for this compound would depend on the solvent used and the pH of the solution.

Mass Spectrometry (MS, including ESI-MS and HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. For instance, ESI-MS analysis of the related compound 3-Acetamido-5-aminobenzoic acid shows a precursor ion [M-H]⁻ at m/z 193.0619. massbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the molecular formula of this compound (C₉H₉NO₄). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of non-volatile compounds like this compound.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier (like acetonitrile (B52724) or methanol). helixchrom.comsielc.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound. helixchrom.com

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The use of an internal standard, such as 3-hydroxybenzoic acid, can improve the accuracy and precision of quantification. nih.gov

Example HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound after converting it into a more volatile derivative. The high polarity and low volatility of the original compound, due to the presence of carboxylic acid, hydroxyl, and amide functional groups, make it unsuitable for direct GC analysis.

Derivatization: A common derivatization technique is silylation, where the active hydrogens of the hydroxyl, carboxylic acid, and amide groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. The resulting silylated derivative is more volatile and thermally stable, making it amenable to GC analysis.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a non-polar or medium-polar column). The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum is characteristic of the derivatized molecule and can be used for its identification by comparison with spectral libraries or by interpretation of the fragmentation pathways.

Applications of 3 Acetamido 5 Hydroxybenzoic Acid in Chemical Research

As a Chemical Precursor in Organic Synthesis

The structural attributes of 3-Acetamido-5-hydroxybenzoic acid make it an important starting material in the field of organic synthesis. Its functional groups—amide, phenol, and carboxylic acid—offer multiple reaction sites for building intricate molecular architectures.

This compound is recognized as a versatile small molecule scaffold and an organic building block essential for the construction of complex molecules. cymitquimica.com Chemists utilize such foundational molecules as starting points in multi-step synthetic pathways to create novel compounds with specific, desired properties. The strategic placement of its functional groups allows for selective chemical modifications, enabling the assembly of more elaborate molecular frameworks. While detailed synthetic routes for specific complex molecules originating from this compound are proprietary or dispersed in specialized literature, its classification as a key building block underscores its role in the synthesis of new chemical entities.

The application of benzoic acid derivatives extends to the realm of material science. For instance, a related compound, para-hydroxybenzoic acid (PHBA), is a crucial monomer for the production of high-performance liquid crystal polymers (LCPs). nih.gov These polymers are valued for their exceptional thermal stability and mechanical properties. This precedent highlights the potential of substituted benzoic acids like this compound to serve as monomers or additives in the creation of novel functional materials. The presence of the acetamido and hydroxyl groups could introduce specific properties, such as altered solubility, hydrogen bonding capabilities, or thermal behavior in the resulting polymers or materials.

As a Biochemical Probe for Pathway Elucidation

The ability to be chemically modified and to interact with biological systems makes this compound a useful tool for investigating biochemical pathways and enzyme functions.

This compound has been utilized as a precursor for creating fluorescent probes to study enzymatic and chemical processes. nih.gov Specifically, it is the precursor to N-acetylmesalazine, which can be hydroxylated to form a fluorescent product. nih.gov This transformation allows for the detection of highly reactive hydroxyl radicals, which are implicated in numerous biological and pathological processes. nih.gov By observing the fluorescence generated from the hydroxylation of its derivatives, researchers can gain insights into the mechanisms of enzymes that produce these radicals or the extent of oxidative stress in a biological system. nih.gov

Furthermore, the study of enzymes that interact with similar substrates, such as the reversible 2,3-dihydroxybenzoic acid decarboxylase, provides a framework for understanding how this compound might be recognized and processed by enzymes. nih.gov Such enzymes, which catalyze carboxylation and decarboxylation reactions, are of significant interest for their potential in biocatalysis. nih.gov Understanding their substrate specificity can guide the design of probes based on the this compound scaffold to study other decarboxylases or related enzymes.

The use of this compound derivatives as fluorescent probes is a direct application in the investigation of biochemical pathways, particularly those involving oxidative stress. nih.gov The detection of hydroxyl radicals is critical for elucidating the pathways involved in cellular damage, aging, and various diseases. nih.gov

Additionally, the study of the biosynthesis of related aromatic acids provides a model for how such compounds are produced and integrated into metabolic pathways. For example, metabolic engineering of Pseudomonas putida has been employed to optimize the production of para-hydroxybenzoic acid from glucose via the shikimate pathway. nih.gov This involves the manipulation of genes and enzymes to channel metabolic flux towards the desired product. nih.gov Such studies, while not directly involving this compound, demonstrate the methodologies used to investigate and engineer the metabolic pathways that produce substituted benzoic acids.

Development of Novel Research Reagents and Scaffolds

The inherent chemical functionalities of this compound make it an ideal scaffold for the development of new reagents and materials for research purposes. A scaffold in this context is a core molecular structure upon which other chemical groups can be added to create a family of related compounds with diverse functions.

The designation of this compound as a "versatile small molecule scaffold" and a "building block" explicitly points to its utility in creating novel research tools. cymitquimica.com Its structure allows for the systematic modification of its functional groups to generate libraries of new compounds that can be screened for various activities.

Q & A

Q. What are the recommended methods for synthesizing 3-Acetamido-5-hydroxybenzoic Acid with high purity?

Methodological Answer: The synthesis typically involves acetylation of 3-amino-5-hydroxybenzoic acid. A two-step protocol is recommended:

Protection of the amino group : React 3-amino-5-hydroxybenzoic acid with acetic anhydride in a basic aqueous medium (e.g., sodium bicarbonate) to yield the acetamido derivative.

Purification : Use recrystallization from ethanol/water (1:3 ratio) to isolate the product. Monitor purity via HPLC (≥98% purity threshold) using a C18 column and UV detection at 254 nm .

Key Considerations : Control reaction temperature (20–25°C) to avoid over-acetylation. Residual solvents should be quantified via GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Confirm structure using -NMR (DMSO-): expect peaks at δ 2.05 (acetamido CH), δ 6.8–7.4 (aromatic protons), and δ 10.2 (carboxylic acid proton).

- High-Performance Liquid Chromatography (HPLC) : Use a gradient elution (acetonitrile/0.1% formic acid) to detect impurities (<2% area).

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M–H] at m/z 210.04 .

Data Validation : Cross-reference with pharmacopeial standards (e.g., USP) if available .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer: Stability is highly dependent on environmental factors:

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing acetamido group (-NHCOCH) at position 3 and hydroxyl (-OH) at position 5 create a resonance-stabilized aromatic system. This reduces electrophilicity at the carboxylic acid group. To enhance reactivity:

- Activation Strategies : Use carbodiimide crosslinkers (e.g., EDC/NHS) to convert the carboxylic acid to an active ester.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

Experimental Validation : Track reaction progress via -NMR to confirm intermediate formation .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Contradictions often arise from variations in solvent polarity and temperature. A systematic protocol is recommended:

Solvent Screening : Test solubility in DMSO, methanol, and phosphate buffer (pH 7.4) using a shake-flask method.

Temperature Control : Conduct experiments at 25°C ± 0.5°C (thermostated water bath).

Quantification : Use UV-Vis spectroscopy (λ = 280 nm) with calibration curves for each solvent.

Data Reconciliation : Compare results with published studies, adjusting for ionic strength and solvent purity (e.g., HPLC-grade solvents) .

Q. What in vitro models are suitable for studying the pharmacokinetic interactions of this compound with serum proteins?

Methodological Answer: To assess protein binding:

- Equilibrium Dialysis : Incubate the compound (10 µM) with human serum albumin (HSA, 40 g/L) in PBS (pH 7.4) for 24 hours.

- Detection : Quantify free fraction via LC-MS/MS (LOQ = 1 ng/mL).

- Competitive Binding : Co-incubate with known ligands (e.g., warfarin) to identify binding sites .

Advanced Models : Use surface plasmon resonance (SPR) to measure real-time association/dissociation kinetics with immobilized HSA .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.